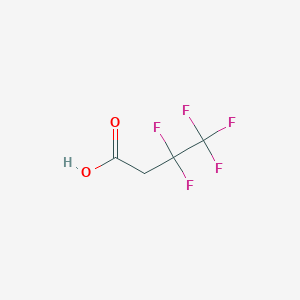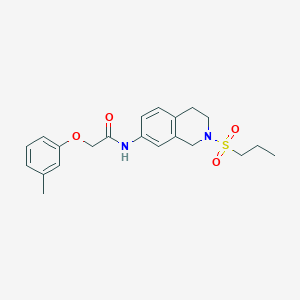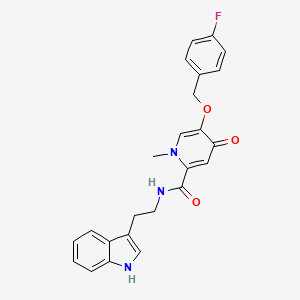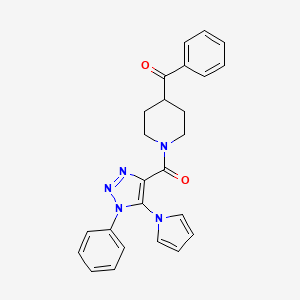![molecular formula C13H9FN2OS2 B2503111 5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 436090-38-9](/img/structure/B2503111.png)
5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one" is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a scaffold that has been extensively studied due to its potential biological activities. The presence of a fluorophenyl group and a mercapto substituent suggests that this compound could exhibit interesting chemical and pharmacological properties.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions that may include aza-Wittig reactions, Ullmann reactions, and interactions with various reagents such as isocyanates and isothiocyanates. For example, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones was achieved through a consecutive method involving aza-Wittig reactions and subsequent reactions with amines, phenols, or alcohols . Similarly, the synthesis of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines involved the conversion of a key intermediate to a bromo-substituted compound followed by an Ullmann reaction .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives can be confirmed using techniques such as X-ray crystallography. For instance, the structure of a 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivative was confirmed by X-ray analysis . This analytical method provides precise information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives can undergo various chemical reactions to yield a range of heterocyclic systems. For example, 2-mercapto-3,5,7-triphenylpyrido[2,3-d]pyrimidine-4(3H)-one was synthesized and further reacted with different reagents to give condensed heterocyclic systems . These reactions are important for diversifying the chemical space and exploring the structure-activity relationships of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are influenced by their substituents. The introduction of various functional groups can significantly alter the compound's solubility, stability, and reactivity. For instance, novel 2-mercapto-3-(substituted amino)-5,6,7,8-tetrahydro-3H-benzo(4,5)thieno(2,3-d)pyrimidin-4-ones were synthesized and showed significant analgesic and anti-inflammatory activities with mild ulcerogenic potential . These properties are essential for the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis Techniques : The chemical has been synthesized through various techniques, including cyclization of esters or amides of corresponding amino-thiophene-carboxylic acids, using methods like reaction with thiourea or methyl-/allyl-isothiocyanate (Sauter & Deinhammer, 1973).
- Formation of Derivatives : Derivatives of this compound have been synthesized for potential pharmacological applications, with variations like substituting different aldehydes and ketones (Alagarsamy, Vijayakumar, & Solomon, 2007).
Biological and Pharmacological Studies
- Antibacterial Agents : Fluorine-containing derivatives have been explored for their antibacterial properties. The presence of fluorine and other pharmacophores in the molecular structure enhances biological activity (Holla, Bhat, & Shetty, 2003).
- Antimicrobial Activity : Various pyrimidinones and triazinones derivatives show promising in vitro antimicrobial activities, demonstrating the potential of this compound in antimicrobial drug development (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Chemical Studies
- NMR Studies : Nuclear Magnetic Resonance (NMR) studies of related bicyclic thiophene derivatives have been conducted to understand their chemical properties, including spin coupling mechanisms (Hirohashi, Inaba, & Yamamoto, 1976).
Pharmacodynamics
- Platelet Antiaggregating and Other Activities : Certain derivatives have shown platelet antiaggregating activity along with anti-inflammatory, antiarrhythmic, and antihyperlipidemic effects in biological models (Ranise et al., 1994).
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The presence of the fluorophenyl and thieno[2,3-d]pyrimidin-4-one groups may contribute to its binding affinity and specificity .
Biochemical Pathways
The compound may affect various biochemical pathways. Given the structural similarity to other bioactive compounds, it could potentially influence pathways related to inflammation, cancer, and viral infections . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Factors such as solubility, stability, and molecular size will influence its bioavailability. The presence of a fluorophenyl group may enhance its metabolic stability, while the sulfanyl group could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown. Based on the activities of structurally similar compounds, it may exhibit antiviral, anti-inflammatory, and anticancer activities . Further experimental studies are required to confirm these effects and to understand the underlying mechanisms.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the local concentration of its target molecules, the presence of competing ligands, or modifications to the target proteins .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS2/c1-16-12(17)10-9(6-19-11(10)15-13(16)18)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRTYTHHMNNGNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2503029.png)

![Ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2503032.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2503033.png)

![(4-Methylpiperazin-1-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2503036.png)

![Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2503040.png)

![5-chloro-2-(methylsulfanyl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2503045.png)


![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)